

Preparation of CPTH6 Hydrobromide Stock Solution: An Application Note and Protocol

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Compound of Interest

Compound Name: CPTH6 hydrobromide

Cat. No.: B13339571

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Abstract

This document provides a comprehensive guide for the preparation of a stock solution of **CPTH6 hydrobromide**, a potent inhibitor of Gcn5 and pCAF histone acetyltransferases (HATs).[1][2][3][4] Accurate preparation of this stock solution is critical for ensuring experimental reproducibility and obtaining reliable results in studies investigating its therapeutic potential in areas such as oncology.[3][5][6] This guide details the necessary materials, a step-by-step protocol for dissolution, and recommendations for storage and handling to maintain the compound's stability and activity.

Introduction to CPTH6 Hydrobromide

CPTH6 (3-methyl-cyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone, monohydrobromide) is a thiazole derivative that has been identified as a specific inhibitor of the lysine acetyltransferase (KAT) activity of Gcn5 and pCAF, with no significant effect on p300 or CBP HAT activity.[1][2][4] By inhibiting these key epigenetic modulators, CPTH6 has been shown to induce histone hypoacetylation, leading to cell cycle arrest, apoptosis, and impairment of autophagy in various cancer cell lines.[3][4][7] Its mechanism of action makes it a valuable tool for cancer research and a potential candidate for novel anti-cancer therapies.

Quantitative Data Summary

The following table summarizes the key quantitative data for **CPTH6 hydrobromide**:

Property	Value	Reference
CAS Number	2321332-57-2	[1][7]
Molecular Formula	C ₁₅ H ₁₆ ClN ₃ S • HBr	[1][7]
Formula Weight	386.7 g/mol	[1][7]
Purity	≥98%	[1][7]
Appearance	Crystalline solid	[1][7]
UV/Vis (λ _{max})	250, 278 nm	[1][7]
Solubility in DMSO	~25 mg/mL [1][7] (~66.67 mg/mL with ultrasonication and warming to 60°C [8])	[1][7][8]
Solubility in DMF	~25 mg/mL	[1][7]
Solubility in Ethanol	~0.5 mg/mL	[1][7]
Solubility in DMSO:PBS (pH 7.2) (1:2)	~0.3 mg/mL	[1][7]
Storage (Solid)	-20°C for ≥ 4 years	[1][7]
Storage (Stock Solution in DMSO)	-80°C for up to 6 months; -20°C for up to 1 month	[8]

Experimental Protocol: Preparation of a 10 mM CPTH6 Hydrobromide Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **CPTH6 hydrobromide** in dimethyl sulfoxide (DMSO).

Materials

- **CPTH6 hydrobromide** (crystalline solid)

- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

- **CPTH6 hydrobromide** should be handled as a hazardous material.[\[7\]](#)
- Avoid ingestion, inhalation, and contact with eyes and skin.[\[7\]](#)
- Perform all handling in a well-ventilated area or a chemical fume hood.
- Wear appropriate PPE at all times.
- Consult the Safety Data Sheet (SDS) for complete safety information.[\[7\]](#)

Procedure

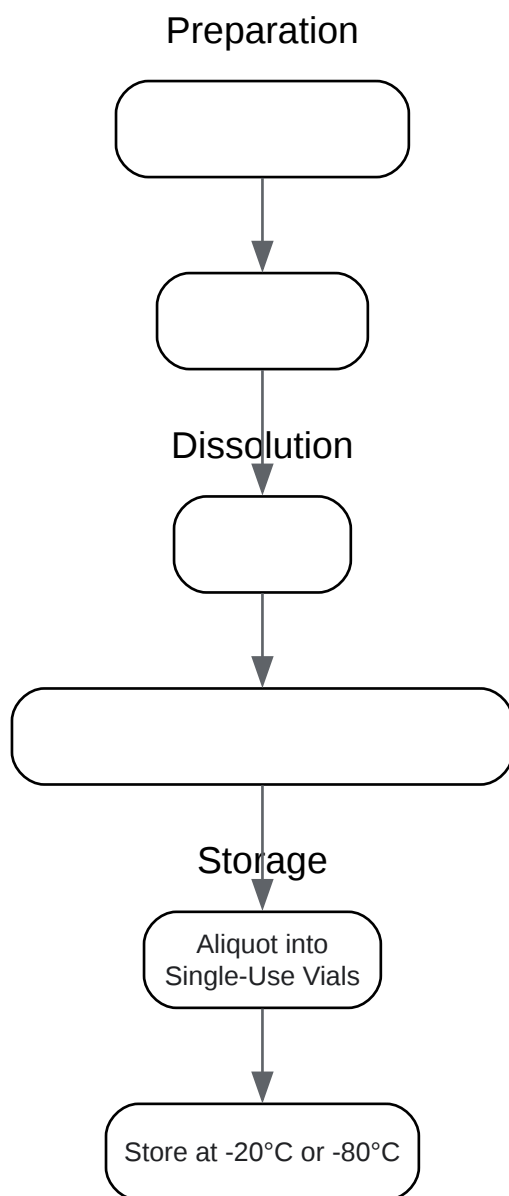
- Equilibrate: Allow the vial of **CPTH6 hydrobromide** to come to room temperature for at least 60 minutes before opening to prevent condensation.[\[9\]](#)
- Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of **CPTH6 hydrobromide**. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.867 mg of the compound.
 - Calculation:
 - $\text{Volume (L)} \times \text{Concentration (mol/L)} = \text{Moles}$
 - $0.001 \text{ L} \times 0.010 \text{ mol/L} = 0.00001 \text{ mol}$

- Moles x Formula Weight (g/mol) = Mass (g)
- $0.00001 \text{ mol} \times 386.7 \text{ g/mol} = 0.003867 \text{ g} = 3.867 \text{ mg}$
- Dissolution: Add the appropriate volume of DMSO to the tube containing the **CPTH6 hydrobromide**. For the example above, add 1 mL of DMSO.
- Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 60°C) and ultrasonication can be used to aid dissolution, especially for higher concentrations.[8] Visually inspect the solution to ensure there are no visible particles.
- Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.[8] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[8]
- Aqueous Solutions: **CPTH6 hydrobromide** is sparingly soluble in aqueous buffers.[7] To prepare a working solution in an aqueous medium, first dissolve the compound in DMSO and then dilute it with the desired aqueous buffer.[7] It is not recommended to store aqueous solutions for more than one day.[7]

Visualizations

Experimental Workflow

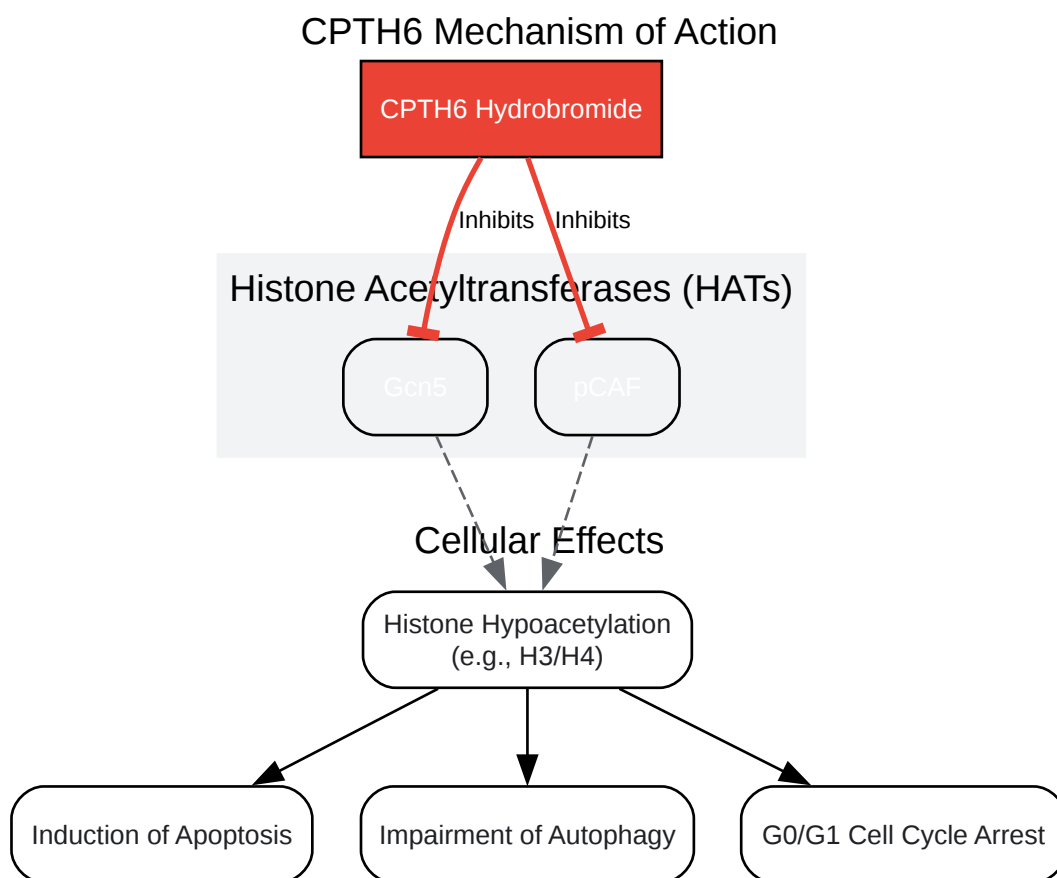
Workflow for CPTH6 Hydrobromide Stock Solution Preparation



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Caption: Workflow for preparing a **CPTH6 hydrobromide** stock solution.

Signaling Pathway Inhibition



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Caption: CPTH6 inhibits Gcn5/pCAF, leading to various cellular effects.

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